molecular formula C18H20N6O3 B2557245 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 872591-20-3

2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide

Cat. No. B2557245
CAS RN: 872591-20-3
M. Wt: 368.397
InChI Key: XAXTZXSLTZKYBR-UHFFFAOYSA-N
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Description

The compound belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been identified as novel inhibitors of Chikungunya virus replication . The most potent compound in this series has an EC50 value below 1 μM with no cytotoxicity detected up to 668 μM .


Synthesis Analysis

Derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis .


Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

When melted, these cyclised to 1- and 2-methyl-v-triazolo . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo .


Physical And Chemical Properties Analysis

The synthesized bis [1,2,4]triazolo [4,3-b:3,4-f] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .

Scientific Research Applications

Antibacterial Properties

1,2,3-Triazolium salts, which are structurally similar to your compound, have demonstrated significant antibacterial properties . They could be utilized in the development of new antibiotics or as additives to enhance the antibacterial properties of existing products .

Antifungal Applications

These salts have also shown antifungal properties . This suggests potential use in the development of antifungal agents for medical or agricultural applications .

Anticancer Research

Compounds with a 1,2,3-triazolium structure have been found to exhibit anticancer properties . This could make them valuable in the development of new cancer therapies .

Antileishmanial Properties

1,2,3-Triazolium salts have shown antileishmanial properties . Leishmaniasis is a disease caused by parasites, and these compounds could potentially be used in treatments .

Use in Material Science

1,2,3-Triazolium salts can be utilized as additives or components to produce nano- and fiber-based materials with antibacterial properties . This suggests potential applications in the creation of antimicrobial materials .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is present in your compound, can be used as the template for designing new LSD1 inhibitors . LSD1 is an enzyme that plays a role in gene expression, and inhibitors can be used in the treatment of diseases like cancer .

Synthesis of Antiepileptic Agents

The 1,2,3-triazole moiety is seen in experimental drug candidates and approved drugs, such as antiepileptic agents . The developed methodology was used to synthesize an antiepileptic agent .

Development of Functional Materials

The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . This suggests potential applications in the development of functional materials .

Mechanism of Action

The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .

Future Directions

The development and synthesis of architecturally diverse and complex molecules in an efficient, environmentally benign, and atom-economic fashion have become extremely important . Therefore, the development of a reaction sequence, that assembles several components or transformations engaging several reactive centers, is ideal for preparing complex structures . The exploration and study of this class of selective inhibitors of CHIKV replication will contribute to deeper insights into the CHIKV life cycle and may be a first step toward the development of a clinical drug candidate .

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-10-6-7-13(8-11(10)2)24-16-14(20-21-24)17(26)23(9-19-16)15(12(3)25)18(27)22(4)5/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXTZXSLTZKYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)C(C(=O)C)C(=O)N(C)C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide

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